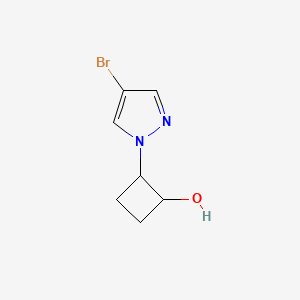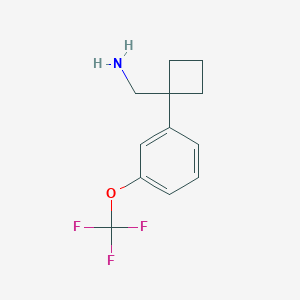
(1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclobutyl group and a methanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group . The cyclobutyl ring can be formed through cyclization reactions, and the methanamine group is introduced via amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under conditions like elevated temperatures or the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
(1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of biological pathways and interactions.
Mecanismo De Acción
The mechanism of action of (1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The cyclobutyl and methanamine moieties contribute to the compound’s overall stability and reactivity, allowing it to exert its effects through various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride
- (4-(Trifluoromethyl)benzylamine
- (Trifluoromethoxy)benzene
Uniqueness
(1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine is unique due to the presence of the trifluoromethoxy group at the meta position on the phenyl ring, which can influence its chemical reactivity and biological activity. The cyclobutyl ring provides additional structural rigidity, distinguishing it from similar compounds with different ring structures.
Propiedades
Fórmula molecular |
C12H14F3NO |
|---|---|
Peso molecular |
245.24 g/mol |
Nombre IUPAC |
[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methanamine |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)17-10-4-1-3-9(7-10)11(8-16)5-2-6-11/h1,3-4,7H,2,5-6,8,16H2 |
Clave InChI |
XIVSNGNGRGZYRC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(CN)C2=CC(=CC=C2)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-methoxy-2-[(2S)-3-methoxy-2-[(5-methyl-1,2-oxazol-3-yl)formamido]propanamido]-N-[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]propanamide](/img/structure/B15278532.png)

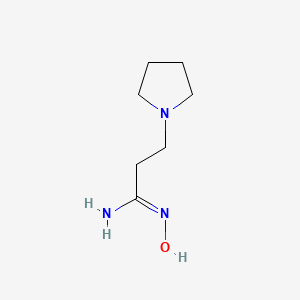
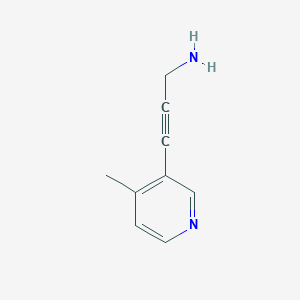
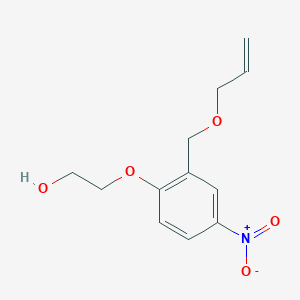
![4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15278558.png)
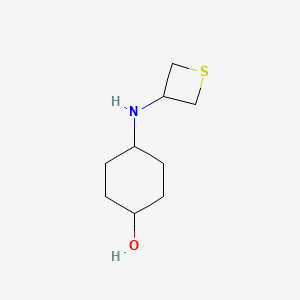
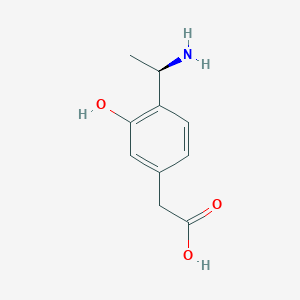
![Ethyl 2-amino-4,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15278577.png)

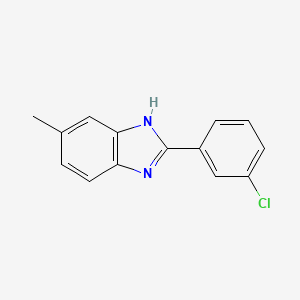
![11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B15278599.png)

